molecular formula C24H23N3O7S B10953811 Ethyl 5-[(4-methoxyphenyl)carbamoyl]-4-methyl-2-{[(2-methyl-3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate

Ethyl 5-[(4-methoxyphenyl)carbamoyl]-4-methyl-2-{[(2-methyl-3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B10953811
M. Wt: 497.5 g/mol
InChI Key: UWDUTMMAJANVFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 5-[(4-METHOXYANILINO)CARBONYL]-4-METHYL-2-[(2-METHYL-3-NITROBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, an anilino group, and a nitrobenzoyl group

Preparation Methods

The synthesis of ETHYL 5-[(4-METHOXYANILINO)CARBONYL]-4-METHYL-2-[(2-METHYL-3-NITROBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the thiophene ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the anilino group: This step may involve nucleophilic substitution reactions where an aniline derivative is introduced.

    Attachment of the nitrobenzoyl group: This can be done through acylation reactions using nitrobenzoyl chloride or similar reagents.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial production methods would likely optimize these steps for higher yields and purity, possibly involving catalytic processes and advanced purification techniques.

Chemical Reactions Analysis

ETHYL 5-[(4-METHOXYANILINO)CARBONYL]-4-METHYL-2-[(2-METHYL-3-NITROBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amino group, significantly altering the compound’s properties.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution.

Scientific Research Applications

ETHYL 5-[(4-METHOXYANILINO)CARBONYL]-4-METHYL-2-[(2-METHYL-3-NITROBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.

    Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in various synthetic pathways.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential effects on biological systems.

Mechanism of Action

Similar compounds to ETHYL 5-[(4-METHOXYANILINO)CARBONYL]-4-METHYL-2-[(2-METHYL-3-NITROBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE include other thiophene derivatives, anilino compounds, and nitrobenzoyl-containing molecules. What sets this compound apart is the specific combination of these functional groups, which may confer unique properties such as enhanced biological activity or specific reactivity in chemical synthesis.

Comparison with Similar Compounds

  • Thiophene-2-carboxylate derivatives
  • Anilino-substituted benzoates
  • Nitrobenzoyl esters

This detailed article provides a comprehensive overview of ETHYL 5-[(4-METHOXYANILINO)CARBONYL]-4-METHYL-2-[(2-METHYL-3-NITROBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H23N3O7S

Molecular Weight

497.5 g/mol

IUPAC Name

ethyl 5-[(4-methoxyphenyl)carbamoyl]-4-methyl-2-[(2-methyl-3-nitrobenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C24H23N3O7S/c1-5-34-24(30)19-14(3)20(22(29)25-15-9-11-16(33-4)12-10-15)35-23(19)26-21(28)17-7-6-8-18(13(17)2)27(31)32/h6-12H,5H2,1-4H3,(H,25,29)(H,26,28)

InChI Key

UWDUTMMAJANVFM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=C(C=C2)OC)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.